molecular formula C21H24FN3O2 B2724089 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415624-96-1

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B2724089
CAS No.: 2415624-96-1
M. Wt: 369.44
InChI Key: PWAMTVMLXAHACI-UHFFFAOYSA-N
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Description

3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug development .

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the fluorine atom enhances its pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one lies in its combination of a quinazolinone core with a fluorine atom and a cyclohexene-piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-17-6-7-18-19(12-17)23-14-25(21(18)27)13-15-8-10-24(11-9-15)20(26)16-4-2-1-3-5-16/h1-2,6-7,12,14-16H,3-5,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAMTVMLXAHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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